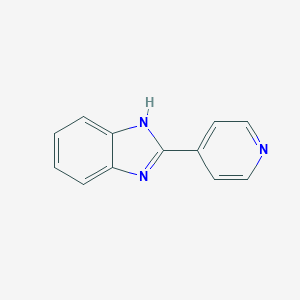

2-(4-Pyridyl)benzimidazole

Overview

Description

2-(4-Pyridyl)benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Such benzimidazole derivatives are usually associated with various kinds of pharmacokinetic and pharmacodynamic properties . Their heterocyclic structure possesses a wide range of antimicrobial properties .

Synthesis Analysis

A series of phenylazo-substituted derivatives of pyridyl-benzimidazoles has been synthesized via a modified Mills reaction . The structural, spectral, and photoswitching properties of these compounds were investigated .Molecular Structure Analysis

The transition metal complexes Ni(PBI)2NO3 (1), Ni(PBI)32·1.5H2O (2), Cu(PBI)2NO3 (3), and Cu(PBI)32·3H2O (4) (PBI = 2-(2-pyridyl)benzimidazole) were synthesized in good yield and structurally characterized by X-ray crystallography, infrared absorption spectroscopy, and elemental analysis .Chemical Reactions Analysis

A series of phenylazo-substituted derivatives of pyridyl-benzimidazoles has been synthesized via a modified Mills reaction . The structural, spectral, and photoswitching properties of these compounds were investigated .Physical And Chemical Properties Analysis

The transition metal complexes Ni(PBI)2NO3 (1), Ni(PBI)32·1.5H2O (2), Cu(PBI)2NO3 (3), and Cu(PBI)32·3H2O (4) (PBI = 2-(2-pyridyl)benzimidazole) were synthesized in good yield and structurally characterized by X-ray crystallography, infrared absorption spectroscopy, and elemental analysis .Mechanism of Action

- Role : In corrosion inhibition, it acts as a mixed-type inhibitor, with a stronger effect on the cathodic reaction than the anodic one .

- Corrosion Inhibition : 2-(4-Pyridyl)benzimidazole forms a protective film on metal surfaces, blocking active sites and reducing the concentration of hydrogen ions. This film prevents corrosion by hindering the electrochemical reactions that lead to metal degradation .

- Corrosion : The inhibitory behavior arises from energetic effects and surface blocking, leading to reduced hydrogen ion concentration and increased hydrogen evolution overpotential .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

properties

IUPAC Name |

2-pyridin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWWLYCGNNCLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289654 | |

| Record name | 2-(4-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

2208-59-5 | |

| Record name | 2208-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

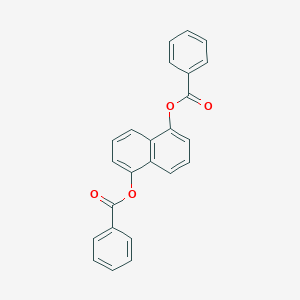

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-(4-Pyridyl)benzimidazole?

A1: 2-(4-Pyridyl)benzimidazole has the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol.

Q2: How does 2-(4-Pyridyl)benzimidazole behave under hydrothermal conditions?

A2: 2-(4-Pyridyl)benzimidazole demonstrates stability under hydrothermal conditions and is frequently employed in the synthesis of coordination polymers via hydrothermal methods. [, , , , , ]

Q3: Does the inclusion of 2-(4-Pyridyl)benzimidazole in coordination polymers influence their dimensionality?

A3: Yes, the presence of 2-(4-Pyridyl)benzimidazole can significantly impact the dimensionality of the resulting coordination polymers. Its ability to act as a bridging ligand, coordinating through both the pyridine and benzimidazole nitrogen atoms, enables the formation of diverse structures ranging from 1D chains to 3D frameworks. [, , , , , , ]

Q4: Has 2-(4-Pyridyl)benzimidazole been explored in catalytic applications?

A4: While the provided excerpts do not directly focus on the catalytic activity of 2-(4-Pyridyl)benzimidazole itself, its incorporation into coordination polymers, particularly those containing transition metals, suggests potential for catalytic applications. These complexes could potentially act as catalysts in reactions where the metal center plays a crucial role. Further research is needed to explore this avenue. [, , , ]

Q5: Have computational methods been used to study 2-(4-Pyridyl)benzimidazole and its derivatives?

A5: Yes, computational studies have been conducted on 2-(4-Pyridyl)benzimidazole and its interactions. For example, quantum chemical calculations have been used to investigate the energetics of complex formation between 2-(4-Pyridyl)benzimidazole and cucurbiturils. []

Q6: How does the position of the pyridyl group on the benzimidazole ring influence the properties of the compound?

A6: The position of the pyridyl group significantly affects the compound's behavior. Studies comparing 2-(2-pyridyl)benzimidazole, 2-(3-pyridyl)benzimidazole, and 2-(4-Pyridyl)benzimidazole highlight the importance of the substitution position on the benzimidazole ring in influencing coordination modes, complex structures, and interactions with solvents and host molecules. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Nitro-6-[(octadecylimino)methyl]phenol](/img/structure/B376759.png)

![1-[(3,5-Ditert-butyl-4-hydroxyphenyl)iminomethyl]naphthalen-2-ol](/img/structure/B376761.png)

![2-methyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B376763.png)

![2-Allyl-6-[(octadecylimino)methyl]phenol](/img/structure/B376765.png)

![1-[(Octadecylimino)methyl]-2-naphthol](/img/structure/B376772.png)

![6-[2-(Dimethylamino)vinyl]-5-methyl-2,4-diphenyl-1,3-oxazin-1-ium](/img/structure/B376778.png)

![4-[2-(2,4-Dichlorophenyl)vinyl]-2,6-diphenylpyrimidine](/img/structure/B376780.png)